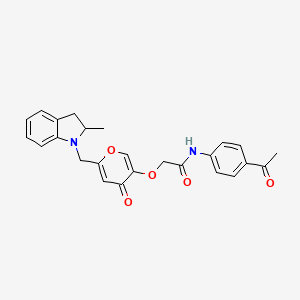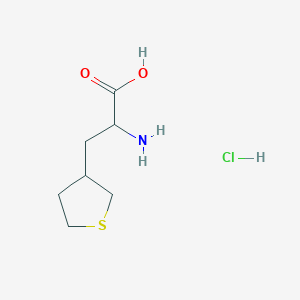
2-(4-bromophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid” has a similar structure . It has a molecular formula of C12H10BrNO3 and a molecular weight of 296.12 g/mol .
Molecular Structure Analysis
The InChI for “3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid” is InChI=1/C12H10BrNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid” include a molecular weight of 296.12 g/mol . More detailed properties such as boiling point, melting point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Antitumor Applications
- Synthesis and Chemistry of Antitumor Agents : Research by Stevens et al. (1984) explores the synthesis and chemistry of imidazotetrazines, including the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates. This study highlights the potential of these compounds as broad-spectrum antitumor agents, with some compounds showing curative activity against leukemia (Stevens et al., 1984).
Heterocyclic Synthesis
- Thiophenylhydrazonoacetates in Heterocyclic Synthesis : Mohareb et al. (2004) discuss the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles to yield derivatives including pyrazole, isoxazole, and others. This study contributes to the understanding of the versatility of these compounds in synthesizing various heterocyclic structures (Mohareb et al., 2004).
Isoxazole Derivatives
- Species-related Inhibition of Dihydroorotate Dehydrogenase : Knecht and Löffler (1998) investigated the inhibitory effects of isoxazole derivatives on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial in pyrimidine de novo synthesis. This study provides insights into the biochemical pathways affected by these compounds, which are essential for immune cell functions (Knecht & Löffler, 1998).
Antiprotozoal Agents
- Antiprotozoal Imidazopyridines and Tetrahydro-Imidazopyridines : Ismail et al. (2004) synthesized compounds with potential antiprotozoal activity, demonstrating the application of these compounds in combating diseases caused by protozoa (Ismail et al., 2004).
Antimicrobial Applications
- Synthesis, Characterization, and Antimicrobial Evaluation : Talupur et al. (2021) focused on the synthesis of compounds containing 2-(4-bromophenyl)-N-(isoxazol-3-yl)-2H-tetrazole-5-carboxamide and evaluating their antimicrobial properties. This demonstrates the potential application of these compounds in combating microbial infections (Talupur et al., 2021).
Synthesis of Benzimidazoles
- Synthesis of Benzimidazoles from o-Bromophenyl Isocyanide : Lygin and Meijere (2009) describe the synthesis of benzimidazoles using o-bromophenyl isocyanide, highlighting the utility of these compounds in the synthesis of important heterocyclic structures (Lygin & Meijere, 2009).
Herbicidal Activity
- 3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides as Herbicides : Hamper et al. (1995) explored the synthesis of isoxazolecarboxamides with significant herbicidal activity, demonstrating the agricultural applications of these compounds (Hamper et al., 1995).
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(1,2-oxazol-3-yl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN6O2/c12-7-1-3-8(4-2-7)18-15-10(14-17-18)11(19)13-9-5-6-20-16-9/h1-6H,(H,13,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAFBUJPWXZVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=NOC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2958590.png)


![5-[2-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2958594.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2958595.png)

![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2958599.png)



![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2958608.png)
![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2958611.png)
![2-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2958612.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2958613.png)
